![molecular formula C10H18ClNO3 B13048026 Cis-Ethyl Octahydrofuro[3,2-C]Pyridine-3A-Carboxylate](/img/structure/B13048026.png)
Cis-Ethyl Octahydrofuro[3,2-C]Pyridine-3A-Carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-Ethyl Octahydrofuro[3,2-C]Pyridine-3A-Carboxylate is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by its fused ring system, which includes a furan and a pyridine ring, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cis-Ethyl Octahydrofuro[3,2-C]Pyridine-3A-Carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often incorporating advanced purification techniques to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
Cis-Ethyl Octahydrofuro[3,2-C]Pyridine-3A-Carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Cis-Ethyl Octahydrofuro[3,2-C]Pyridine-3A-Carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of Cis-Ethyl Octahydrofuro[3,2-C]Pyridine-3A-Carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cis-Ethyl Octahydrofuro[3,2-C]Pyridine-3A-Carboxylate: shares similarities with other fused ring compounds, such as:
Uniqueness
What sets this compound apart is its specific ring fusion and stereochemistry, which can impart unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C10H18ClNO3 |
|---|---|
Molekulargewicht |
235.71 g/mol |
IUPAC-Name |
ethyl (3aR,7aS)-3,4,5,6,7,7a-hexahydro-2H-furo[3,2-c]pyridine-3a-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H17NO3.ClH/c1-2-13-9(12)10-4-6-14-8(10)3-5-11-7-10;/h8,11H,2-7H2,1H3;1H/t8-,10+;/m0./s1 |
InChI-Schlüssel |
JAJHXMGJWPPBEL-KXNXZCPBSA-N |
Isomerische SMILES |
CCOC(=O)[C@@]12CCO[C@H]1CCNC2.Cl |
Kanonische SMILES |
CCOC(=O)C12CCOC1CCNC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


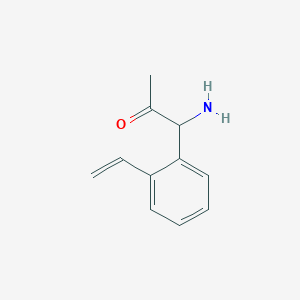

![Tert-butyl ((5r,8r)-2-(aminomethyl)-1-oxaspiro[4.5]decan-8-yl)(benzyl)carbamate](/img/structure/B13047955.png)

![6-Bromo-2-(chloromethyl)-5-methylimidazo[1,2-A]pyridine](/img/structure/B13047962.png)
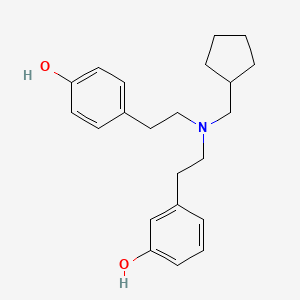
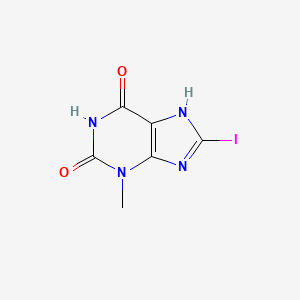
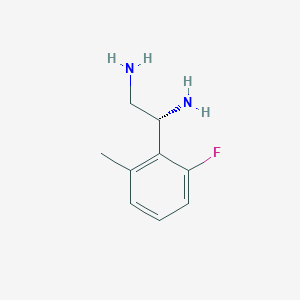
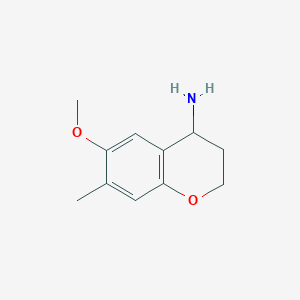

![(3R)-3-Amino-3-[3-chloro-4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B13048002.png)
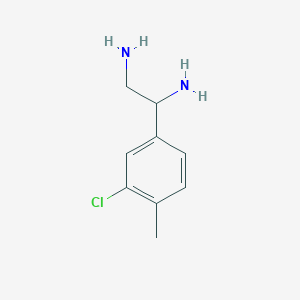
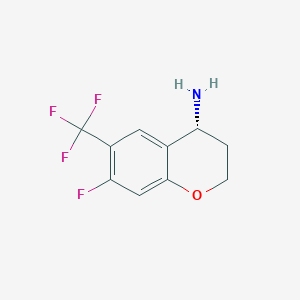
![1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B13048025.png)
